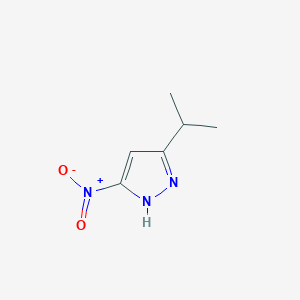

5-isopropyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)5-3-6(8-7-5)9(10)11/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAANIXRLSUFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrazole Heterocycles in Contemporary Chemical Research

Pyrazole (B372694), a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental heterocyclic scaffold. wisdomlib.orgnih.govwikipedia.org Its derivatives are of immense importance across various scientific disciplines, most notably in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The pyrazole nucleus is a key pharmacophore, a structural feature responsible for a drug's biological activity, and is present in numerous pharmaceuticals. numberanalytics.comorientjchem.org Well-known examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.orgnumberanalytics.com

The broad spectrum of biological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. numberanalytics.comorientjchem.orgresearchgate.net This wide-ranging bioactivity has cemented the pyrazole ring as a privileged structure in drug discovery and development. numberanalytics.comorientjchem.org Beyond pharmaceuticals, pyrazole-based compounds are also investigated for applications in agrochemicals, such as pesticides and herbicides, and in the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.comscirp.org The ongoing exploration of pyrazole chemistry continues to yield new derivatives with tailored properties, highlighting the sustained importance of this heterocyclic system in scientific advancement. numberanalytics.comnumberanalytics.com

Synthetic Methodologies and Chemical Transformations of 5 Isopropyl 3 Nitro 1h Pyrazole

Advanced Synthetic Routes for the Pyrazole (B372694) Core Functionalization

The construction of the substituted pyrazole ring is the initial and critical step. Various methods have been developed for the synthesis of pyrazoles, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. wikipedia.orgorganic-chemistry.org

Regioselective Nitration Strategies in Pyrazole Synthesis

Nitration of the pyrazole ring is a key step in the synthesis of nitro-substituted pyrazoles. The position of nitration is influenced by the substituents already present on the ring and the reaction conditions. nih.govresearchgate.net For pyrazoles, electrophilic substitution, such as nitration, typically occurs at the C4 position if it is available. researchgate.net

The nitration of pyrazoles is often carried out using a mixture of nitric acid and sulfuric acid. researchgate.net The nitronium ion (NO₂⁺), the active electrophile, is generated in this mixture. researchgate.net The reaction can be highly exothermic, necessitating careful temperature control. researchgate.net The regioselectivity of nitration can be influenced by the nature of the substituents on the pyrazole ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. mdpi.com

A general method for the synthesis of 1-pyrazolyl-1-de-tetrazoles and their subsequent N-nitration has been developed, highlighting the structural features that affect the direction of nitration. researchgate.net Additionally, the regioselective introduction of nitro groups in pyrazoles containing a furazanyl substituent at the 3(5)-position has been investigated, leading to the synthesis of all accessible isomeric mono- and dinitropyrazole derivatives. researchgate.net

Introduction of Isopropyl Moiety onto the Pyrazole Nucleus

The isopropyl group can be introduced into the pyrazole ring system through various synthetic strategies. One common approach involves the use of a starting material that already contains the isopropyl group, which is then used to construct the pyrazole ring. For instance, the condensation of isobutyraldehyde (B47883) with various CH-acids can lead to the formation of isopropyl-substituted heterocyclic compounds. researchgate.net

In cases where the pyrazole core is already formed, the isopropyl group can be introduced via N-alkylation or C-substitution reactions.

N-Alkylation and C-Substitution Approaches in Pyrazole Systems

N-alkylation of pyrazoles is a common method for introducing substituents onto the nitrogen atoms of the pyrazole ring. mdpi.comsemanticscholar.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. thieme-connect.com However, methods for achieving high regioselectivity have been developed. For instance, a catalyst-free Michael reaction has been reported for the N1-alkylation of 1H-pyrazoles, providing excellent regioselectivity. acs.org This method is applicable to di-, tri-, and tetra-substituted pyrazoles bearing various functional groups. acs.org

Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has also been developed, using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com This method provides N2-alkylated products with high regioselectivity. thieme-connect.com

C-substitution, particularly C-H arylation, offers a direct way to functionalize the carbon atoms of the pyrazole ring. A palladium-pivalate catalytic system has been identified as effective for the C-H arylation of pyrazoles. nih.gov This strategy allows for the sequential arylation of the C5 and C3 positions, providing access to fully substituted pyrazoles. nih.gov

Derivatization and Further Functionalization of 5-Isopropyl-3-nitro-1H-pyrazole

Once the this compound core is synthesized, it can be further modified to introduce additional functional groups or to alter the existing ones.

Chemical Modifications at the Nitro Group (e.g., Reduction to Amino Group)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This transformation opens up a wide range of possibilities for further functionalization.

Several methods are available for the reduction of nitro groups, including:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org It is effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Catalyzed Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are commonly used to reduce nitro groups to amines. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also be employed for this reduction. wikipedia.org A combination of trichlorosilane (B8805176) and a tertiary amine offers a mild, metal-free method for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For example, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting amino group can then undergo a variety of reactions, such as diazotization followed by substitution, acylation, or alkylation, to introduce a wide array of functionalities. Aminopyrazole derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with potential physiological activity. nih.gov

Functional Group Interconversions on the Pyrazole Ring (e.g., Carboxylation, Esterification at C5)

Functional group interconversions on the pyrazole ring allow for the synthesis of a diverse range of derivatives. For instance, the introduction of a carboxylic acid group (carboxylation) or an ester group at the C5 position can provide a handle for further modifications.

While direct carboxylation of a C-H bond on the pyrazole ring can be challenging, it can be achieved through methods such as lithiation followed by reaction with carbon dioxide. The vinyl group has been shown to be a stable and versatile N-protecting group for bromine-lithium exchange reactions in pyrazoles, which can then be used to introduce various electrophiles at the 5-position. nih.gov

Once a carboxylic acid group is in place, it can be readily converted to an ester through esterification. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. solubilityofthings.com The resulting ester can then be used in a variety of subsequent reactions, such as reduction to an alcohol or reaction with Grignard reagents.

Exploration of Other Reactive Sites for Molecular Diversification

While N-alkylation represents a primary route for the diversification of this compound, the inherent reactivity of other sites within the molecule offers additional avenues for structural modification. These sites include the pyrazole ring itself, the nitro substituent, and the isopropyl group. Exploration of these reactive centers can lead to a wider array of novel compounds with potentially unique chemical and physical properties.

Functionalization of the Pyrazole Ring

The pyrazole ring in this compound possesses distinct reactive positions that can be targeted for functionalization. The primary sites for electrophilic attack are the carbon atoms of the heterocyclic ring.

Halogenation: The halogenation of pyrazoles is a well-established transformation that typically occurs at the C4 position. This reaction can be achieved using various halogenating agents, such as N-halosuccinimides (NXS). For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or water can afford the corresponding 4-halopyrazoles in excellent yields under mild conditions, without the need for a catalyst. researchgate.net The presence of an electron-withdrawing nitro group at the C3 position is expected to deactivate the ring towards electrophilic substitution, but the reaction at the C4 position remains a feasible pathway for introducing a handle for further diversification, such as cross-coupling reactions.

A general method for the halogenation of pyrazoles involves the use of Oxone and sodium halide salts in water, providing a mild and environmentally friendly approach to 4-chloro and 4-bromo pyrazoles. researchgate.net While specific examples for this compound are not extensively documented, the general reactivity pattern of pyrazoles suggests that C4-halogenation is a viable strategy.

Transformations of the Nitro Group

The nitro group at the C3 position is a key functional handle that can undergo several transformations, significantly expanding the molecular diversity of the scaffold.

Reduction to an Amino Group: The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. This can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.comwikipedia.org Other reagents such as iron, zinc, or tin(II) chloride in acidic media also facilitate this reduction. commonorganicchemistry.com The resulting 5-isopropyl-1H-pyrazol-3-amine would be a versatile intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas. The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a key consideration, and various methods have been developed to achieve this. organic-chemistry.org

Nucleophilic Aromatic Substitution: In some cases, the nitro group on a pyrazole ring can be displaced by a nucleophile. This is particularly observed in dinitropyrazoles or when the pyrazole ring is activated by other electron-withdrawing groups. For instance, N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution of the nitro group at the 3-position with S-, O-, and N-nucleophiles. researchgate.net While direct nucleophilic substitution of the nitro group in this compound might be challenging, this pathway could be accessible under specific conditions or with highly reactive nucleophiles. The instability of some di- and trinitropyrazoles towards nucleophiles, leading to nitro group displacement, has been noted. uni-muenchen.de

Functionalization of the Isopropyl Group

The isopropyl group at the C5 position presents another site for molecular diversification, primarily through C-H activation or radical-mediated reactions. However, the direct functionalization of an alkyl group on a pyrazole ring, especially in the presence of a deactivating nitro group, is less explored and represents a challenging yet potentially rewarding area of research.

Potential Oxidation: While direct oxidation of the isopropyl group on the this compound core is not well-documented, general methods for the oxidation of alkylarenes could potentially be adapted. For example, light-driven, copper-catalyzed aerobic oxidation has been used to convert alkylarenes to carboxylic acids. rsc.org Such a transformation on the isopropyl group could lead to the corresponding carboxylic acid or ketone derivatives, introducing new functionalities for further modification.

Potential Halogenation: Side-chain halogenation of alkyl-substituted aromatic compounds is typically achieved under free-radical conditions, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. orgoreview.comyoutube.com The benzylic-like position of the methine proton in the isopropyl group could be susceptible to radical abstraction, followed by halogenation. This would install a reactive handle on the isopropyl group, enabling subsequent nucleophilic substitution or elimination reactions. However, the compatibility of these radical conditions with the nitro-pyrazole core would need to be carefully evaluated.

The exploration of these reactive sites—the pyrazole ring, the nitro group, and the isopropyl substituent—provides a rich platform for the synthesis of a diverse library of this compound derivatives. While transformations of the pyrazole ring and the nitro group are more established, the selective functionalization of the isopropyl group remains a frontier for further investigation.

Interactive Data Tables

Table 1: Representative Halogenation Reactions of Pyrazoles

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Pyrazole | NBS | CCl₄ | RT, 2h | 4-Bromopyrazole | 95 | researchgate.net |

| Pyrazole | NCS | CCl₄ | RT, 2h | 4-Chloropyrazole | 92 | researchgate.net |

| 3,5-Dimethylpyrazole | NBS | H₂O | RT, 1h | 4-Bromo-3,5-dimethylpyrazole | 98 | researchgate.net |

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments | Reference |

| H₂/Pd-C | Catalytic | Widely used, high efficiency | commonorganicchemistry.com |

| Raney Ni | Catalytic | Alternative to Pd/C | commonorganicchemistry.com |

| Fe/HCl | Stoichiometric | Classical method | commonorganicchemistry.com |

| Zn/HCl | Stoichiometric | Common laboratory reagent | commonorganicchemistry.com |

| SnCl₂/HCl | Stoichiometric | Mild conditions | commonorganicchemistry.com |

Table 3: Potential Functionalization of the Isopropyl Group

| Transformation | Reagent/Conditions | Potential Product | Comments |

| Oxidation | Cu-catalyst, O₂, light | 2-(3-Nitro-1H-pyrazol-5-yl)propan-2-ol or Acetone derivative | Based on general alkylarene oxidation |

| Halogenation | NBS, radical initiator | 5-(2-Bromo-2-propanyl)-3-nitro-1H-pyrazole | Based on benzylic halogenation principles |

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are indispensable for determining the structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular architecture.

NMR spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR Spectroscopy:

Isopropyl Protons: The isopropyl group would exhibit a septet for the CH proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The electron-withdrawing nature of the pyrazole ring would shift these signals downfield compared to a simple alkane.

Pyrazole Ring Proton: The C4-H proton of the pyrazole ring is expected to appear as a singlet. Its chemical shift would be influenced by the positions of the nitro and isopropyl groups.

N-H Proton: The N-H proton of the pyrazole ring would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound 1-nitro-1H-pyrazole shows distinct signals for the pyrazole ring protons, which can serve as a reference for understanding the influence of substituents on the chemical shifts.

¹³C NMR Spectroscopy:

Similarly, specific ¹³C NMR data for this compound is not extensively documented. However, based on data for substituted nitropyrazoles, the following characteristic signals can be anticipated. researchgate.net

Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are sensitive to the substituents. The carbon atom bearing the nitro group (C3) is expected to be significantly deshielded and appear at a lower field. The carbon attached to the isopropyl group (C5) will also be influenced, while the C4 carbon will have a chemical shift characteristic of an sp²-hybridized carbon in a heterocyclic ring.

Isopropyl Group Carbons: The spectrum will also show signals for the methine (CH) and methyl (CH₃) carbons of the isopropyl group.

A table of ¹³C NMR chemical shifts for various C-nitropyrazoles provides a valuable reference for predicting the spectral features of the target compound. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~150-160 |

| C4 | ~6.5-7.5 (s) | ~105-115 |

| C5 | - | ~140-150 |

| CH (isopropyl) | ~3.0-4.0 (sept) | ~25-35 |

| CH₃ (isopropyl) | ~1.2-1.5 (d) | ~20-25 |

| NH | Variable (broad s) | - |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and N-O functional groups.

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds of the isopropyl group and the pyrazole ring are expected in the 2800-3100 cm⁻¹ region.

N-O Stretching: The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

For the related compound 3-nitropyrazole, IR spectra have been recorded, providing a basis for the interpretation of the spectrum of its isopropyl derivative. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides information on the molecular vibrations that cause a change in polarizability. The Raman spectrum of this compound would complement the IR data.

The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum.

The vibrations of the pyrazole ring are also expected to be Raman active.

Studies on dinitropyrazoles have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational bands. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3500 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (sp²) | Stretching | 3000-3100 |

| NO₂ | Asymmetric Stretching | 1500-1560 (strong) |

| NO₂ | Symmetric Stretching | 1335-1385 (strong) |

| C=N/C=C | Ring Stretching | 1400-1600 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule.

The fragmentation of nitropyrazoles often involves the loss of the nitro group (NO₂) or nitrous acid (HNO₂). The isopropyl group can also undergo fragmentation. The NIST WebBook provides mass spectral data for 3-nitropyrazole, which shows a prominent molecular ion peak and fragment ions corresponding to the loss of NO₂ and other small molecules. nist.gov A detailed analysis of the fragmentation pattern can help to confirm the substitution pattern on the pyrazole ring.

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, the crystal structure of a closely related analogue, 3,5-diisopropyl-4-nitropyrazole, has been determined from X-ray powder diffraction data. researchgate.net

This analogue crystallizes in the monoclinic space group I2/a. The structure reveals a dimeric conformation where two pyrazole molecules are linked by hydrogen bonds between the nitrogen atoms of the pyrazole rings. This type of intermolecular interaction is a common feature in the crystal structures of pyrazole derivatives.

The bond lengths and angles within the pyrazoyl ring and the nitro and isopropyl substituents in 3,5-diisopropyl-4-nitropyrazole provide a valuable model for understanding the geometry of this compound. The planarity of the pyrazole ring and the orientation of the substituents are key structural parameters that can be inferred from this analogue.

Table 3: Crystallographic Data for the Analogue 3,5-diisopropyl-4-nitropyrazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 19.530(5) |

| b (Å) | 6.485(1) |

| c (Å) | 17.937(3) |

| β (°) | 100.32(1) |

| Volume (ų) | 2234.9(7) |

| Z | 8 |

Data from the crystallographic study of 3,5-diisopropyl-4-nitropyrazole. researchgate.net

Contextualization of 5 Isopropyl 3 Nitro 1h Pyrazole Within the Broader Nitropyrazole Chemistry Domain

5-isopropyl-3-nitro-1H-pyrazole is a specific derivative within the larger family of nitropyrazoles. Its structure features an isopropyl group at the 5-position and a nitro group at the 3-position of the 1H-pyrazole ring. The presence of the isopropyl group, a bulky alkyl substituent, can influence the molecule's physical properties and its interactions with biological targets or other molecules.

While extensive research on this specific isomer is not as widespread as for some other nitropyrazoles, its chemical relatives provide significant context. For example, related compounds like 1-isopropyl-5-nitro-1H-pyrazole-3-carboxylic acid and 1-isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole are subjects of chemical research, indicating an interest in pyrazoles bearing both isopropyl and nitro functionalities. evitachem.comnih.gov The synthesis of such compounds often involves multi-step processes, including the formation of the pyrazole (B372694) ring followed by a controlled nitration step. evitachem.com

The research on related structures suggests that this compound would likely serve as a valuable intermediate or building block. Its functional groups—the nitro group and the N-H proton—are sites for further chemical modification, allowing for its incorporation into more complex molecular architectures for applications in medicinal chemistry or materials science. The study of compounds like this compound contributes to the broader understanding of how different substitution patterns on the nitropyrazole core affect the chemical and physical properties of the resulting molecules.

Computational and Theoretical Investigations of 5 Isopropyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For pyrazole (B372694) derivatives, calculations are often performed using methods like B3LYP with a basis set such as 6-311G(d,p) or higher to achieve a balance between accuracy and computational cost. researchgate.netscilit.com These calculations yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure of 5-isopropyl-3-nitro-1H-pyrazole would be characterized by a planar five-membered pyrazole ring. The isopropyl and nitro groups attached to this ring are significant substituents that influence its geometry. DFT calculations can determine the precise bond lengths, such as the C-N and N-N bonds within the pyrazole ring, the C-N bond of the nitro group, and the C-C bonds of the isopropyl group. researchgate.net For instance, in a related pyrazole structure, C-C bond lengths in the pyrazole ring are around 1.5 Å, while in associated benzene (B151609) rings, they are between 1.39 Å and 1.4 Å. researchgate.net

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

|---|---|---|---|

| C-C (in pyrazole ring) | ~1.50 | C-N-N (angle) | ~110-112 |

| C=N (in pyrazole ring) | ~1.28 | N-N-C (angle) | ~105-108 |

| N-N (in pyrazole ring) | ~1.38 | N-C-C (angle) | ~108-110 |

| C-NO₂ | ~1.45 | O-N-O (angle) | ~120-125 |

Molecular Orbital Analysis (HOMO/LUMO Energies, Nodal Patterns, Atom Contributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the ring to the nitro group. DFT calculations provide specific energy values for these orbitals. In a comparable pyrazolyl molecule, the calculated HOMO-LUMO energy gap was found to be 4.2 eV, suggesting moderate reactivity and stability. researchgate.net From the HOMO and LUMO energies, important quantum chemical descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further quantify the molecule's reactive nature. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -5.10 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -0.90 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.20 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | ~ 5.10 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 0.90 eV | Energy released when an electron is added |

| Electronegativity (χ) | ~ 3.00 | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness (η) | ~ 2.10 | Resistance to change in electron configuration |

Analysis of Intramolecular Interactions and Trigger Bond Strengths

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular charge transfer (ICT), and the strength of orbital interactions. researchgate.net In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the pyrazole nitrogen atoms to the antibonding orbitals of the nitro group.

The term "trigger bond" is often used in the context of energetic materials to denote the weakest bond that initiates decomposition. For many nitro-containing compounds, this is the C-NO₂ bond. The strength of this bond is critical to the molecule's stability. The electron-withdrawing nature of the nitro group weakens the C-NO₂ bond, making it susceptible to cleavage upon thermal or shock initiation. Computational methods can estimate the bond dissociation energy (BDE) for the C-NO₂ bond, providing a quantitative measure of its strength and, by extension, the molecule's sensitivity.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis calculates the frequencies and intensities of the molecule's normal modes of vibration. nih.gov For this compound, this would predict characteristic peaks for the N-O symmetric and asymmetric stretches of the nitro group (typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively), C-H stretches of the isopropyl group and pyrazole ring (around 2900-3100 cm⁻¹), and C=N and N-N ring vibrations. researchgate.netmdpi.com These calculated frequencies are often scaled by a small factor to better match experimental FT-IR spectra.

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netscilit.com The calculation predicts the chemical shift for each unique proton and carbon atom in the molecule. For this compound, distinct shifts would be calculated for the pyrazole ring protons, the methine and methyl protons of the isopropyl group, and the various carbon atoms. ucl.ac.uk Comparing these theoretical shifts with experimental NMR data is a powerful method for confirming the molecular structure.

| Spectroscopy | Functional Group/Atom | Predicted Range |

|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (ring) | ~3100 - 3200 |

| C-H Stretch (isopropyl) | ~2900 - 3000 | |

| C=N Stretch (ring) | ~1570 - 1615 | |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | |

| ¹H NMR (ppm) | N-H Proton | ~12.0 - 13.0 |

| CH Proton (isopropyl) | ~3.0 - 3.5 | |

| CH₃ Protons (isopropyl) | ~1.2 - 1.5 | |

| ¹³C NMR (ppm) | C-NO₂ Carbon | ~150 - 160 |

| Pyrazole Ring Carbons | ~110 - 140 | |

| Isopropyl Carbons | ~20 - 30 |

Molecular Dynamics and Conformation Studies

While DFT calculates the properties of a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the conformational dynamics of a molecule over time. nih.gov An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion, taking into account a force field that describes the intramolecular and intermolecular forces.

For this molecule, MD simulations would be particularly useful for studying the rotational freedom of the isopropyl group relative to the pyrazole ring. This can reveal the most populated conformations and the energy barriers between them. Understanding the molecule's flexibility and preferred shapes is crucial, as these factors govern how it can interact with other molecules, such as solvent molecules or the binding site of a biological target. nih.gov

Prediction of Molecular Interactions within Biological Systems

Computational methods, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as an enzyme or receptor. scilit.com This provides a rational basis for its potential pharmacological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.comnih.gov

A molecular docking study for this compound would involve placing the molecule into the active site of a target protein and calculating the most stable binding pose and the corresponding binding energy. The nitro group, being a strong hydrogen bond acceptor, and the N-H group of the pyrazole ring, a hydrogen bond donor, are key features for interaction. researchgate.net The isopropyl group can engage in hydrophobic interactions within the binding pocket.

The nitro group can also play a role in the mechanism of action through bioreduction within biological systems, leading to reactive intermediates that can interact with cellular components. evitachem.comsvedbergopen.com Docking studies can help identify potential enzyme targets (e.g., nitroreductases) and predict the binding affinity, offering clues to the molecule's mechanism of action without conducting clinical trials. researchgate.netsvedbergopen.com

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | -8.5 | Met-793, Lys-745 | Hydrogen Bonding, Hydrophobic |

| E. coli DNA Gyrase B | -7.9 | Asp-73, Arg-76 | Hydrogen Bonding, Electrostatic |

| Human Nitroreductase | -7.2 | Ser-41, Asn-71 | Hydrogen Bonding with NO₂ group |

Note: The data in this table is illustrative and based on typical results for pyrazole derivatives against common biological targets. mdpi.com

Advanced Applications and Prospective Research Trajectories of Nitropyrazole Systems Excluding Clinical Human Data

Applications in Advanced Materials Science

The inherent properties of the nitropyrazole scaffold, such as high nitrogen content, thermal stability, and diverse coordination capabilities, make it a valuable building block in materials science. evitachem.comresearchgate.net The introduction of an isopropyl group at the 5-position and a nitro group at the 3-position of the 1H-pyrazole ring further modulates its electronic and steric characteristics, opening avenues for its use in several advanced material applications.

High-Energy Density Materials and Propellants Research

Nitrated pyrazoles are a well-established class of energetic materials, valued for their high heat of formation, density, and thermal stability. nih.govrsc.org These compounds are often used as explosives, propellants, and pyrotechnics or serve as crucial intermediates for the synthesis of more complex, high-performance energetic materials. nih.govnih.gov The energy output of these materials is largely attributed to the presence of nitro groups, which act as internal oxidizers.

Simple mononitropyrazoles, such as 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP), are foundational compounds in this field, though their energetic performance is considered moderate. nih.gov Research has shown that their primary utility lies in serving as precursors for more potent explosives like 3,4-dinitropyrazole (DNP). nih.gov The performance of these basic nitropyrazoles is often a benchmark for newly synthesized derivatives.

While specific energetic performance data for 5-isopropyl-3-nitro-1H-pyrazole is not extensively documented in publicly available literature, the general characteristics of nitropyrazoles suggest its potential in this field. The isopropyl group, while not as energetically favorable as additional nitro or nitramine groups, does influence the compound's density and physical state, which are critical parameters for propellant and explosive formulation. Research in this area is focused on synthesizing new derivatives, often by introducing additional explosophoric groups (like nitro, nitramine, or dinitromethyl) onto the pyrazole (B372694) ring to enhance detonation velocity and pressure. nih.govrsc.orgrsc.org

Table 1: Energetic Properties of Basic Nitropyrazole Compounds

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Reference |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | nih.gov |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |

| 1-Methyl-3-nitropyrazole | 1.47 | 6.62 | 17.11 | nih.gov |

| 1-Methyl-4-nitropyrazole | 1.40 | 6.42 | 15.52 | nih.gov |

This table presents data for foundational nitropyrazole compounds to provide context for the energetic potential of the broader class of molecules to which this compound belongs.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The compound this compound, particularly if functionalized with a coordinating group like a carboxylic acid (e.g., 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid), could serve as a versatile ligand. bldpharm.com The nitro group can influence the electronic properties of the ligand and framework, while the isopropyl group can affect the pore size and environment within the MOF. Research has shown that pyrazolate-based MOFs have potential applications in gas storage, catalysis, and luminescent sensing. researchgate.net For instance, MOFs constructed from pyrazole-isophthalic acid ligands have been investigated for their porosity and potential in gas separation. mdpi.com Furthermore, zinc-based metal-organic chains synthesized with 4-nitro-1H-pyrazole have been studied for their structural properties and potential anti-cancer activity, highlighting the role of the nitro group in functional materials. researchgate.net

Although direct studies employing this compound as a primary ligand in MOF synthesis are not widely reported, the principles of coordination chemistry suggest its potential utility in creating frameworks with tailored properties.

Components in Functional Polymers and Optoelectronic Devices

The application of pyrazole derivatives extends to the field of functional polymers and materials for optoelectronic devices. evitachem.com The pyrazole ring's aromaticity and electron-rich nature can be harnessed to create materials with specific electronic or optical properties. While research specifically detailing the incorporation of this compound into polymers or optoelectronic systems is limited, the structural motifs are of interest. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic structure and charge-transport properties of a polymer backbone or a small molecule used in an organic light-emitting diode (OLED) or photovoltaic cell. The combination of the electron-donating potential of the pyrazole ring and the electron-withdrawing nitro group creates a "push-pull" system, which is a common design strategy for creating materials with nonlinear optical properties or for tuning the energy levels in optoelectronic devices. Further research is required to explore and validate the potential of this compound in these advanced applications.

Role in Agrochemical Development

Pyrazole chemistry is a cornerstone of the modern agrochemical industry, with numerous commercial products for crop protection based on this heterocyclic scaffold. clockss.orgfrontiersin.org The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of biological activity against specific weeds, fungi, or insects. frontiersin.orgnih.gov this compound serves as a valuable intermediate or a foundational structure in the discovery of new agrochemicals. evitachem.com

Intermediates for Herbicides, Insecticides, and Fungicides

The substitution pattern of the pyrazole ring is critical in determining its mode of action and target species. Pyrazole-based compounds are utilized across all major categories of pesticides.

Herbicides: A significant number of commercial herbicides contain the pyrazole moiety. clockss.org These compounds act through various mechanisms, including the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.org For example, pyrasulfotole (B166964) and topramezone (B166797) are effective HPPD-inhibiting herbicides. clockss.org The synthesis of novel herbicidal candidates often involves the use of substituted pyrazole intermediates. frontiersin.orgnih.gov For instance, research has shown that pyrazole derivatives with a nitro group can exhibit herbicidal activity. clockss.org

Insecticides: The fiproles are a major class of insecticides characterized by a pyrazole ring, with fipronil (B1672679) being the most prominent example. clockss.org These compounds function as chloride channel blockers, disrupting the central nervous system of insects. clockss.org The development of new insecticides often involves modifying the substituents on the pyrazole core to overcome resistance and improve selectivity.

Fungicides: Pyrazole carboxamides are a vital class of fungicides that inhibit the enzyme succinate (B1194679) dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi. nih.gov Numerous studies have focused on synthesizing novel pyrazole derivatives to discover compounds with broad-spectrum and high-efficiency fungicidal activity against various plant pathogens. nih.govnih.govresearchgate.net Research has shown that introducing different functional groups to the pyrazole ring can significantly enhance antifungal properties. nih.gov

While specific commercial products derived directly from this compound are not identified, its structure contains the key features of the pyrazole core that make it a highly attractive starting point for the synthesis of new active ingredients in all three classes of pesticides. The nitro group can be chemically transformed, for example, reduced to an amine, providing a handle for further derivatization.

Table 2: Examples of Commercial Pyrazole-Based Agrochemicals

| Compound Name | Type | Mode of Action |

| Pyrasulfotole | Herbicide | HPPD inhibitor |

| Topramezone | Herbicide | HPPD inhibitor |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Fluxapyroxad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI) |

Research on Plant Growth Regulators

Beyond pest control, certain pyrazole derivatives have shown potential as plant growth regulators. These compounds can influence various physiological processes in plants, such as growth, development, and response to stress. For example, some pyrazole compounds have been found to possess growth-regulating properties that can help prevent lodging (the bending over of the stems near ground level) in crop plants, which is a significant issue in cereal cultivation. epo.org The ability to modulate plant growth offers a promising area of research for developing new tools to enhance crop yield and resilience. The specific role of this compound in this application is an area for future investigation, building on the established potential of the broader pyrazole chemical class.

Contributions to Medicinal Chemistry as Synthetic Intermediates and Biological Probes

The this compound scaffold is a valuable building block in the synthesis of a wide array of bioactive molecules. Its unique structural features, including the presence of a nitro group and an isopropyl moiety on the pyrazole ring, provide distinct chemical reactivity and steric bulk, influencing the pharmacological profile of the resulting compounds.

Building Blocks for Bioactive Compounds

The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a nitro group and an isopropyl substituent, as seen in this compound, further enhances its potential as a synthetic intermediate. The nitro group, an electron-withdrawing moiety, can be chemically modified through reduction to an amino group, which can then be further functionalized. This versatility allows for the creation of diverse libraries of compounds for biological screening.

For instance, the general class of nitropyrazoles serves as a precursor for various energetic materials, but their utility extends to the pharmaceutical realm. nih.gov The synthesis of derivatives often involves the modification of the pyrazole ring or the nitro group itself. For example, the reduction of the nitro group to an amine opens up a plethora of synthetic possibilities, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). evitachem.com

The adaptability of the pyrazole core is further highlighted by the synthesis of fused heterocyclic systems. Aminopyrazoles, which can be derived from nitropyrazoles, are key starting materials for producing a multitude of bioactive fused pyrazole derivatives, including pyrazolopyrimidines and pyrazolotriazines. mdpi.com These fused systems often exhibit enhanced biological activities.

The following table provides examples of how the broader class of pyrazoles are used as building blocks for various bioactive compounds:

| Starting Material | Reagents | Product | Biological Relevance |

| 5-Amino-1-(2-hydroxyethyl)pyrazole | Ac2O–HCOOH, then NaH | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | Candidate for bioactive systems scirp.org |

| Hydrazine (B178648) derivatives, ethyl cyano pyruvate | Biphasic water/chloroform, sulfuric acid | Ethyl 5-aminopyrazole-4-carboxylate derivatives | Building blocks for bioactive molecules scirp.org |

| Malononitrile, trimethoxymethane, aromatic amines, then hydrazine hydrate | Microwave irradiation | 5-Aminopyrazole-4-carbonitrile derivatives | Starting materials for bioactive compounds mdpi.com |

| 5-Amino-3-phenyl-1H-pyrazole derivatives, 2-bromo acetophenone | K2CO3/acetone | Aryl azo imidazo[1,2-b]pyrazole derivatives | Potent anticancer activity against MCF-7 cells mdpi.com |

Enzyme Inhibitor Scaffold Exploration (e.g., phosphodiesterases)

The pyrazole scaffold has been successfully employed in the design of various enzyme inhibitors. The structural rigidity and the ability to introduce diverse substituents make it an attractive framework for targeting the active sites of enzymes. Specifically, derivatives of pyrazole have shown promise as inhibitors of phosphodiesterases (PDEs).

Inspired by the structure of celecoxib (B62257), a known COX-2 inhibitor with a 1,5-diaryl pyrazole scaffold that also exhibits off-target PDE5 inhibition, researchers have explored trisubstituted pyrazolines as a novel scaffold for developing selective PDE5 inhibitors. nih.govnih.gov These efforts have led to the identification of compounds with improved potency for PDE5 and enhanced selectivity over other PDE isozymes, suggesting that the pyrazole core can be fine-tuned to achieve specific inhibitory profiles. nih.govnih.gov

While direct studies on this compound as a PDE inhibitor are not extensively documented, the general principles of using pyrazole-based compounds as enzyme inhibitors are well-established. The isopropyl group could potentially provide beneficial steric interactions within an enzyme's active site, while the nitro group, after reduction to an amine and further derivatization, could form key hydrogen bonds or other interactions.

Research into other enzyme targets has also utilized the pyrazole scaffold. For example, a 5-aminopyrazole-4-carboxamide derivative was identified as a specific and potent inhibitor of RET kinase, an important target in cancer therapy. nih.gov This highlights the broad applicability of the pyrazole scaffold in designing targeted enzyme inhibitors.

Antimicrobial and Antifungal Agent Scaffold Research

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole derivatives have emerged as a promising class of compounds in this field. The incorporation of a nitro group, as in this compound, is particularly noteworthy, as nitro-containing heterocycles are known to exhibit potent antimicrobial activity. mdpi.com

Numerous studies have demonstrated the antimicrobial and antifungal potential of various pyrazole derivatives. For example, a series of 1,3,5-trisubstituted pyrazole derivatives were synthesized and showed activity against several bacterial species and Candida albicans. tsijournals.com Similarly, coumarin-substituted pyrazole derivatives have been identified as potent agents against Staphylococcus aureus. mdpi.com

The mechanism of action for the antimicrobial effects of nitro-containing compounds often involves the bioreduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular components. evitachem.com The specific substituents on the pyrazole ring can influence the compound's uptake, its reduction potential, and its interaction with microbial targets.

The following table summarizes the antimicrobial activity of some pyrazole derivatives:

| Compound Type | Target Organisms | Key Findings |

| 1,3,5-Trisubstituted pyrazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans | One derivative exhibited promising antimicrobial activity against all tested species. tsijournals.com |

| Coumarin-substituted pyrazole derivatives | Staphylococcus aureus | Identified as potent anti-Staphylococcus aureus agents. mdpi.com |

| Pyrazoline derivatives | Various bacterial strains | A pyrazoline derivative with a ring-fused imide moiety was identified as the most active and promising molecule. nih.gov |

| 5-Nitrofuran-tagged oxazolyl pyrazolopiperidines | ESKAPE pathogens | One compound showed activity superior to nitrofurantoin, confirming the benefit of combining a tetrahydropyrazolopyridine scaffold with a nitrofuran warhead. mdpi.com |

Future Research Avenues and Interdisciplinary Prospects

The versatile nature of this compound and its derivatives opens up several exciting avenues for future research. In medicinal chemistry, further exploration of its potential as a scaffold for developing novel therapeutics is warranted. This includes the synthesis of new derivatives and their evaluation against a wider range of biological targets, including kinases, proteases, and other enzymes implicated in various diseases.

The development of more efficient and environmentally friendly synthetic methods for nitropyrazoles and their derivatives is another important research direction. researchgate.net This could involve the use of novel catalysts or flow chemistry techniques to improve yields and reduce waste.

Interdisciplinary collaborations will be crucial for unlocking the full potential of these compounds. For example, combining synthetic chemistry with computational modeling could aid in the rational design of more potent and selective enzyme inhibitors. Furthermore, research at the interface of chemistry and materials science could explore the use of nitropyrazole-based compounds in the development of new functional materials, leveraging their unique electronic and energetic properties. nih.gov

The continued investigation of nitropyrazole systems, with a focus on understanding their structure-property relationships, will undoubtedly lead to the discovery of new applications in medicine, agriculture, and materials science.

Q & A

Q. What are the common synthetic routes for 5-isopropyl-3-nitro-1H-pyrazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones or nitro-substituted precursors, followed by nitration or functional group interconversion. For example, Ethyl 5-nitro-1H-pyrazole-3-carboxylate is synthesized via nitration of pyrazole intermediates under controlled acidic conditions . Key steps include:

- Reflux conditions : Use of HNO₃/H₂SO₄ mixtures at 0–5°C to prevent over-nitration.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield optimization : Adjust stoichiometry of nitro sources (e.g., fuming HNO₃) and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of methods is critical:

- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, the isopropyl group in 5-isopropyl derivatives shows distinct triplet splitting (δ ~1.2–1.4 ppm for CH₃) and a septet for the methine proton .

- IR spectroscopy : Identifies nitro group stretching (~1530 cm⁻¹ for asymmetric NO₂) and N-H pyrazole vibrations (~3200 cm⁻¹) .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 185 for ethyl 5-nitro-1H-pyrazole-3-carboxylate) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., ambiguous NMR signals) in nitro-pyrazole derivatives?

Ambiguities often arise from tautomerism or dynamic exchange processes. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals by slowing exchange rates at low temperatures (e.g., –40°C in CDCl₃).

- 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates protons to carbons, clarifying substituent positions .

- X-ray crystallography : Provides definitive structural confirmation, especially for regioisomeric mixtures .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

- N-Alkylation : React with alkyl halides in DMF using K₂CO₃ as base to modify the pyrazole N1 position .

- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂, enabling further coupling (e.g., amide formation) .

- Vilsmeier-Haack reaction : Introduces formyl groups at the C4 position for Schiff base synthesis .

Q. How does the nitro group influence the reactivity and stability of this compound under varying conditions?

- Acidic/basic conditions : The nitro group deactivates the ring toward electrophilic substitution but enhances stability against oxidation.

- Thermal stability : Decomposition above 200°C releases NOₓ gases; differential scanning calorimetry (DSC) is recommended for safety profiling .

- Photoreactivity : Nitro-pyrazoles may undergo photodegradation; store in amber vials and monitor via HPLC .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

- In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC₅₀ determination via fluorometric assays.

- Molecular docking : Uses software like AutoDock to predict binding affinities to target proteins (e.g., kinase domains) .

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., replacing isopropyl with cyclopropyl) to optimize potency .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.